

Spectroscopic Profile of 2-(2-Hydroxyethyl)quinoline: A Technical Guide

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Compound of Interest

Compound Name: **2-(2-Hydroxyethyl)quinoline**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-Hydroxyethyl)quinoline** (also known as 2-quinolin-2-ylethanol), a quinoline derivative of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and interpretation of these results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(2-Hydroxyethyl)quinoline**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Solvent	Spectrometer Frequency
^1H NMR	Data not fully available in a peak-list format	Chloroform-d	Varian A-60
^{13}C NMR	Specific peak assignments require 2D NMR	Chloroform-d	Varian CFT-20

Note: While the existence of ^1H and ^{13}C NMR spectra is confirmed, detailed peak lists with assignments and coupling constants are not publicly available. The data presented is based on available information from spectral databases. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Wavenumber (cm $^{-1}$)	Technique
O-H stretch (alcohol)	Broad, ~3400-3200	Attenuated Total Reflectance (ATR)
C-H stretch (aromatic)	~3100-3000	Attenuated Total Reflectance (ATR)
C-H stretch (aliphatic)	~2950-2850	Attenuated Total Reflectance (ATR)
C=C and C=N stretch (aromatic rings)	~1600-1450	Attenuated Total Reflectance (ATR)
C-O stretch (primary alcohol)	~1050	Attenuated Total Reflectance (ATR)

Note: The IR data presented are characteristic absorption regions for the functional groups present in **2-(2-Hydroxyethyl)quinoline**. Actual peak positions may vary slightly.

Table 3: Mass Spectrometry Data

Adduct	Calculated m/z
[M+H] ⁺	174.09134
[M+Na] ⁺	196.07328
[M-H] ⁻	172.07678
[M+NH ₄] ⁺	191.11788
[M+K] ⁺	212.04722
[M+H-H ₂ O] ⁺	156.08132
[M] ⁺	173.08351

Data Source: Predicted values from PubChem.[\[1\]](#) The molecular formula is C₁₁H₁₁NO with a monoisotopic mass of 173.08406 Da.[\[1\]](#)

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for **2-(2-Hydroxyethyl)quinoline**, compiled from standard laboratory practices for similar compounds.

NMR Spectroscopy

A sample of **2-(2-Hydroxyethyl)quinoline** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **2-(2-Hydroxyethyl)quinoline** sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000

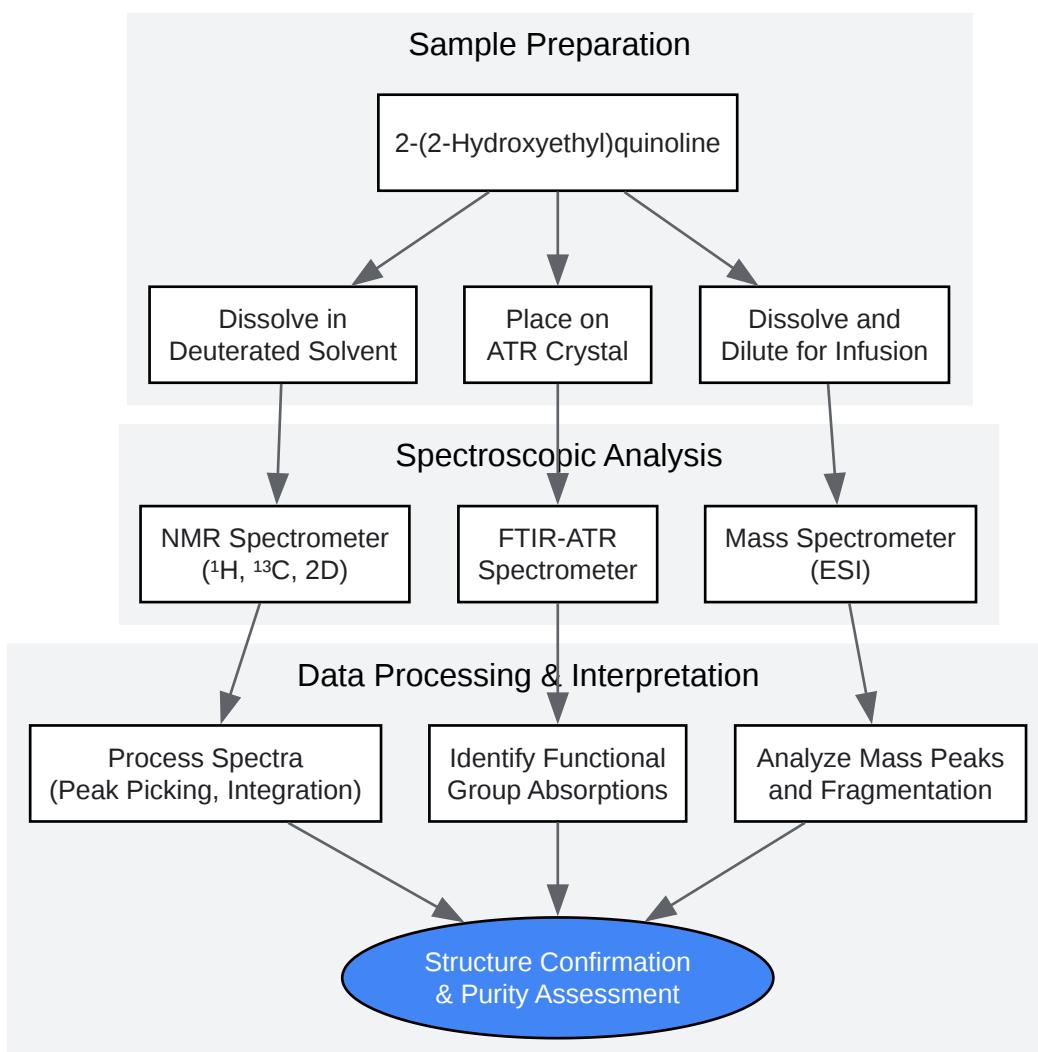
to 400 cm^{-1} with a resolution of 4 cm^{-1} . An air background spectrum is collected prior to the sample measurement.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of **2-(2-Hydroxyethyl)quinoline** is prepared in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization. The solution is infused into the ESI source. Data is collected in both positive and negative ion modes over a mass range of m/z 50-500. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-(2-Hydroxyethyl)quinoline**.



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Spectroscopic Analysis Workflow

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References

- 1. PubChemLite - 2-(2-hydroxyethyl)quinoline (C₁₁H₁₁NO) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Hydroxyethyl)quinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089422#spectroscopic-data-nmr-ir-mass-spec-of-2-2-hydroxyethyl-quinoline>

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